molecular formula C14H12N4O3 B1530931 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid CAS No. 307341-29-3

3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid

Cat. No.: B1530931
CAS No.: 307341-29-3
M. Wt: 284.27 g/mol
InChI Key: CRYXPDKBYQJFLN-UHFFFAOYSA-N
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Description

Chemical Significance of 3-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic Acid

The specific compound 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid occupies a unique position within the pyrazolopyrimidine family due to its distinctive structural features and chemical properties. The presence of the propanoic acid side chain at position 6 of the pyrazolopyrimidine core introduces significant chemical versatility, enabling diverse chemical transformations and potential biological interactions that are not readily accessible with other substitution patterns. This structural modification provides enhanced water solubility compared to many other pyrazolopyrimidine derivatives, which is crucial for biological activity and formulation development.

The molecular structure of this compound exhibits several notable features that contribute to its chemical significance. The phenyl substituent at position 1 of the pyrazole ring provides aromatic stabilization and potential π-π stacking interactions, while the oxo group at position 4 serves as both a hydrogen bond acceptor and a site for potential tautomeric equilibria. The propanoic acid functionality introduces additional hydrogen bonding capabilities and ionization properties that can significantly influence the compound's binding affinity and selectivity for biological targets.

Table 1: Physical and Chemical Properties of 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid

Property Value Reference
Molecular Formula C₁₄H₁₂N₄O₃
Molecular Weight 284.27 g/mol
Chemical Abstracts Service Number 307341-29-3
Melting Point 140-141°C
Topological Polar Surface Area 100.87 Ų
LogP 1.126
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Rotatable Bonds 4

The synthesis of 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthetic pathway generally begins with the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, followed by the introduction of the propanoic acid side chain through various functionalization strategies. The complexity of the synthetic route reflects the sophisticated molecular architecture of the target compound and highlights the importance of advanced synthetic methodologies in accessing such structures.

The chemical reactivity of this compound is primarily governed by the presence of multiple functional groups that can participate in various chemical transformations. The carboxylic acid functionality enables esterification, amidation, and other coupling reactions that can be utilized to prepare derivatives with modified physicochemical properties. The heterocyclic core provides opportunities for electrophilic and nucleophilic substitution reactions, while the phenyl substituent can undergo various aromatic substitution reactions to introduce additional functionality.

Role in Heterocyclic Chemistry and Bioisosteric Analogues

The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid, plays a crucial role in heterocyclic chemistry as both a synthetic target and a platform for bioisosteric drug design. The concept of bioisosterism has become increasingly important in medicinal chemistry, where the replacement of specific functional groups or structural motifs with bioisosteric equivalents can lead to compounds with improved pharmacological properties while maintaining biological activity. The pyrazolo[3,4-d]pyrimidine system serves as an effective bioisostere for naturally occurring purines, offering advantages in terms of metabolic stability, selectivity, and synthetic accessibility.

The structural similarity between pyrazolo[3,4-d]pyrimidine derivatives and established pharmaceutical compounds has led to the development of several successful bioisosteric analogues. A notable example is the development of pyrazolo[4,3-d]pyrimidine bioisosteres of roscovitine, a well-known cyclin-dependent kinase inhibitor. These bioisosteric replacements have demonstrated superior anticancer activities compared to the original compound, highlighting the potential of this approach in drug optimization efforts. The success of such bioisosteric modifications demonstrates the value of the pyrazolopyrimidine scaffold in rational drug design.

Table 2: Bioisosteric Relationships of Pyrazolo[3,4-d]pyrimidine Derivatives

Original Compound Class Bioisosteric Replacement Advantage Reference
Purine nucleosides Pyrazolo[3,4-d]pyrimidine analogues Enhanced metabolic stability
Roscovitine Pyrazolo[4,3-d]pyrimidine derivatives Improved anticancer activity
Triazolothienopyrimidines Pyrazolo[1,5-a]pyrimidine analogues Better selectivity profile
Amide functional groups 1,2,4-Triazole substituents Enhanced binding affinity

The role of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic chemistry extends beyond simple bioisosteric replacement to encompass their function as versatile building blocks for the construction of more complex heterocyclic systems. The presence of multiple nitrogen atoms and reactive sites within the pyrazolopyrimidine framework enables the formation of fused ring systems and polycyclic structures that can exhibit enhanced biological activities. These synthetic transformations have led to the development of novel fused heterocycles such as pyrazoloquinazoline, chromenopyrazolopyrimidine, and benzoimidazopyrazolopyrimidine derivatives.

The application of pyrazolo[3,4-d]pyrimidine derivatives as bioisosteric analogues has been particularly successful in the development of kinase inhibitors. The heterocyclic framework provides an ideal scaffold for the design of compounds that can effectively bind to the adenosine triphosphate binding sites of various kinases while maintaining selectivity for specific enzyme subtypes. The structural flexibility of the pyrazolopyrimidine system allows for the introduction of diverse substituents that can optimize binding interactions and improve pharmacokinetic properties.

Recent advances in computational chemistry and structure-based drug design have further enhanced the utility of pyrazolo[3,4-d]pyrimidine derivatives as bioisosteric replacements. Three-dimensional quantitative structure-activity relationship studies and molecular docking analyses have provided valuable insights into the binding modes and structure-activity relationships of these compounds, enabling more rational approaches to derivative design and optimization. These computational methods have been particularly valuable in understanding the molecular basis for the improved activities observed with pyrazolopyrimidine bioisosteres compared to their parent compounds.

Properties

IUPAC Name

3-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-12(20)7-6-11-16-13-10(14(21)17-11)8-15-18(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXPDKBYQJFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the condensation of suitable precursors that form the fused bicyclic heterocycle, followed by functionalization to introduce the 3-propanoic acid moiety at the 6-position of the pyrazolopyrimidine ring. The presence of the 1-phenyl substituent and the 4-oxo group are key structural features that are introduced or preserved during the synthesis.

Stepwise Preparation Overview

Step 1: Formation of Pyrazolo[3,4-d]pyrimidine Core

  • The bicyclic pyrazolo[3,4-d]pyrimidine nucleus is synthesized by reacting appropriate hydrazine derivatives with malononitrile or related compounds under reflux in ethanol, often in the presence of catalysts or activating agents. For example, 2-(ethoxymethylene)-malononitrile reacts with phenylhydrazine derivatives to yield intermediates that cyclize to form the pyrazolopyrimidine scaffold.

Step 2: Introduction of the Propanoic Acid Side Chain

  • The propanoic acid group is introduced via alkylation or acylation reactions targeting the 6-position of the pyrazolopyrimidine ring. This can be achieved by reacting the core heterocycle with haloalkyl acids or their esters, followed by hydrolysis if necessary to yield the free acid.

Step 3: Functional Group Transformations

  • Oxidation or rearrangement steps may be employed to establish the 4-oxo group on the pyrazolopyrimidine ring.
  • Protection/deprotection strategies are used during multi-step syntheses to safeguard sensitive groups.
  • Acetylation or glycosylation can be performed on hydroxyl or amino substituents to generate derivatives for biological activity studies.

Specific Synthetic Routes and Conditions

A representative synthetic scheme from the literature involves the following reagents and conditions:

Step Reagents and Conditions Purpose/Outcome
(a) 2-(ethoxymethylene)-malononitrile, EtOH, reflux, 6 h Formation of intermediate for cyclization
(b) Triethyl orthoformate, acetic anhydride, reflux, 6 h Cyclization to pyrazolopyrimidine core
(c) Hydrazine hydrate, EtOH, reflux, 6 h Introduction of hydrazine moiety
(d) D-Glucose or D-Xylose, EtOH, glacial acetic acid, reflux, 3 h Glycosylation for derivative synthesis

This synthetic approach leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives which can be further functionalized to obtain the target compound or its analogs.

Alternative Functionalization via Thioglycoside Derivatives

In some studies, the pyrazolopyrimidine core is modified by adding carbon disulfide in the presence of potassium hydroxide in ethanol to yield triazolomercapto derivatives. These intermediates can then be reacted with various halogenated compounds to form thio-derivatives or acetylated nucleoside analogs.

Reaction Step Reagents and Conditions Product Type
(a) Carbon disulfide, KOH, EtOH, reflux, 6 h Triazolomercapto derivative
(b) Chloroacetonitrile, K2CO3, DMF, 25 °C, 8 h Thio-derivative
(c) Acetic anhydride, pyridine, reflux, 2 h O-Acetylated acyclic analogs

Such modifications enhance biological activity and solubility, which is relevant for drug development.

Analytical Data and Purity

  • The final compound typically exhibits a purity of around 98% when synthesized under optimized conditions.
  • Molecular formula: C14H12N4O3
  • Molecular weight: 284.27 g/mol
  • Storage conditions: sealed in dry environment at 2-8 °C to maintain stability.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents/Conditions Product/Outcome
1 Condensation and Cyclization 2-(ethoxymethylene)-malononitrile, EtOH, reflux Pyrazolo[3,4-d]pyrimidine core intermediate
2 Cyclization Triethyl orthoformate, acetic anhydride, reflux Formation of fused bicyclic heterocycle
3 Hydrazine addition Hydrazine hydrate, EtOH, reflux Introduction of hydrazine moiety
4 Side chain introduction Haloalkyl acids/esters, alkylation, hydrolysis 3-(4-oxo-1-phenyl-4,5-dihydro-pyrazolopyrimidin-6-yl)propanoic acid
5 Functional group modifications Carbon disulfide, KOH, DMF, acetic anhydride Thio-derivatives and acetylated analogs

Research Findings on Synthesis and Biological Activity Correlation

  • The synthetic methods yield compounds with potent CDK2 inhibitory activity, with IC50 values in the low micromolar to nanomolar range.
  • Structural modifications, including the introduction of glycosyl or thio groups, significantly enhance biological activity and selectivity.
  • Molecular docking studies confirm the importance of hydrogen bonding interactions with key amino acids such as Leu83 in CDK2 active site, validating the synthetic design strategy.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H12N4O3C_{14}H_{12}N_{4}O_{3} and a molecular weight of 284.27 g/mol. Its structure features a pyrazolopyrimidine core, which is known for its biological activity. The compound's melting point and other physical properties indicate its suitability for various applications in drug development .

Research indicates that pyrazolopyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that pyrazolopyrimidine derivatives possess antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal medications .
  • Antiinflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Anticancer Properties : Some derivatives have been investigated for their anticancer effects, suggesting that this compound might inhibit tumor growth or induce apoptosis in cancer cells .

Pharmacological Applications

The pharmacological implications of 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid are noteworthy:

  • Drug Development : Due to its diverse biological activities, this compound can serve as a lead structure for developing new therapeutic agents targeting various diseases.
  • Bioactive Molecules : The synthesis of this compound contributes to the library of bioactive molecules that can be screened for specific pharmacological effects, enhancing drug discovery efforts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazolopyrimidine derivatives against common bacterial strains. The results indicated that compounds similar to 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Anticancer Activity

Research involving cancer cell lines showed that derivatives of this compound induced cell cycle arrest and apoptosis. This highlights the need for further exploration into its mechanism of action as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Structural Modifications at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties. Below is a comparative analysis:

Compound Name / ID Substituent at Position 6 Key Features Biological Activity (If Reported)
Target Compound Propanoic acid Polar, acidic; enhances solubility and potential for ionic interactions Not explicitly stated
HS38 () Thioether-linked propanamide Moderate polarity; selective ZIPK inhibitor, no ROCK inhibition Kinase inhibition (ZIPK, PIM, IRAK4)
HS43 () Hydroxyethylthio group Hydrophilic; uncharacterized in evidence Not reported
14a () Aminoethoxy-linked thiazolidinedione Bulky, polar; designed for target binding (e.g., kinase inhibition) Potential antidiabetic activity
14a () Methylamino-linked oxadiazole Rigid heterocycle; may enhance target affinity VEGFR-2 inhibition
1a () Methylthio-linked quinazolinone Lipophilic; may reduce solubility Not reported
118d () Thioacetamide-morpholine derivative Complex substituent; likely modulates pharmacokinetics Not reported

Physicochemical Properties

  • Solubility: The propanoic acid group in the target compound likely confers higher aqueous solubility compared to thioether (HS38) or methylthio (1a) analogs.
  • Molecular Weight : The target compound (C₁₄H₁₂N₃O₃) has a molecular weight of ~270 g/mol, lower than bulkier derivatives like 118d (MW = 662.63 g/mol) .

Biological Activity

3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : [specific CAS number not provided in sources]

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , often act as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, compounds demonstrated significant anti-proliferative effects against human lung (A549) and colon (HCT-116) cancer cell lines. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . Flow cytometric analyses showed that this compound could induce apoptosis and arrest the cell cycle at the S and G2/M phases .

Other Therapeutic Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit a range of biological activities beyond anticancer effects:

  • Antimicrobial : Some derivatives have shown antibacterial and antifungal properties.
  • Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, which are common among similar pyrazolo derivatives.
  • Antitubercular : Certain studies have indicated that related compounds exhibit activity against Mycobacterium tuberculosis with promising IC90 values .

Study on EGFR Inhibition

A detailed investigation into the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives revealed that these compounds could effectively inhibit EGFR signaling pathways. The study utilized various assays to determine their cytotoxicity against cancer cell lines and found that several derivatives had significant anti-tumor activity .

Crystallographic Analysis

Crystallographic studies provided insights into the geometrical parameters of the compound. The dihedral angle between the pyrazolopyrimidine unit and the phenyl ring was measured at 26.14°, indicating a stable conformation conducive to biological activity . Such structural analyses are crucial for understanding how modifications can enhance therapeutic efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 Value (µM)Activity Type
Compound 12bEGFR WT0.016Anticancer
Compound 12bEGFR T790M0.236Anticancer
Compound XMycobacterium tuberculosis3.73 - 40.32Antitubercular
Compound YVarious BacteriaVariableAntimicrobial

Q & A

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of substituted pyrazole precursors with carbonyl-containing reagents under reflux conditions .
  • Step 2: Introduction of the propanoic acid moiety through alkylation or coupling reactions. For example, thioether linkages or carboxylation steps are used, requiring catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from solvents like methanol or 2-propanol is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods validate its structural identity?

  • 1H/13C NMR: Used to confirm substituent positions and ring systems (e.g., pyrazolo-pyrimidine protons resonate at δ 12.20 ppm for NH groups) .
  • Mass Spectrometry (MS): Provides molecular weight confirmation (e.g., [M+H]+ peaks at m/z 464–495 for derivatives) .
  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What biological targets are associated with this compound?

Pyrazolo-pyrimidine derivatives are reported to inhibit kinases (e.g., VEGFR-2) and modulate apoptosis pathways. Specific targets include enzymes involved in cell proliferation and inflammation, validated via kinase inhibition assays and cell viability studies (e.g., IC50 values in micromolar ranges against cancer cell lines) .

Advanced Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Condition Optimization: Use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres to prevent hydrolysis .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling) improve regioselectivity .
  • Real-Time Monitoring: TLC or HPLC tracks reaction progress to terminate at peak conversion .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF7 for cancer) and assay conditions (e.g., 48-hour exposure) .
  • Metabolic Stability Tests: Evaluate compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Structural Confirmation: Ensure batch-to-batch consistency via NMR and HPLC to rule out impurity-driven variability .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Key Modifications:
  • Phenyl Group Replacement: Electron-withdrawing groups (e.g., -Cl) enhance kinase binding affinity .
  • Thioether vs. Ether Linkages: Thioether derivatives show improved metabolic stability but reduced solubility .
    • Methodology: Systematic synthesis of analogs followed by enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .

Q. What in vitro assays are most effective for evaluating its mechanism of action?

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., VEGFR-2) with fluorescent ATP analogs for IC50 determination .
  • Flow Cytometry: Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .
  • Western Blotting: Validate downstream signaling markers (e.g., phosphorylated ERK for MAPK pathway inhibition) .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies?

  • pH-Dependent Solubility: The carboxylic acid group confers pH-sensitive solubility (soluble in basic buffers, insoluble in acidic media) .
  • Crystallinity Differences: Amorphous vs. crystalline forms, confirmed via DSC (differential scanning calorimetry), alter dissolution rates .

Methodological Best Practices

Q. How should stability studies be designed for this compound?

  • Forced Degradation: Expose to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • Analytical Monitoring: Use HPLC-MS to detect oxidation byproducts (e.g., sulfoxides) or hydrolysis fragments .

Q. What computational tools predict its binding modes with targets?

  • Molecular Docking: Software like AutoDock Vina models interactions with kinase ATP-binding pockets .
  • MD Simulations: Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
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3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid

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